Rp-8-pCPT-cGMPS sodium

Description

Properties

IUPAC Name |

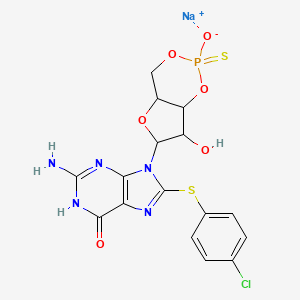

sodium;2-amino-8-(4-chlorophenyl)sulfanyl-9-(7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN5O6PS2.Na/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(27-14)5-26-29(25,30)28-11;/h1-4,8,10-11,14,23H,5H2,(H,25,30)(H3,18,20,21,24);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERAACMSJYSCBY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=S)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5NaO6PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Rp-8-pCPT-cGMPS Sodium: An In-depth Technical Guide to a Potent and Selective PKG Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rp-8-pCPT-cGMPS, in its sodium salt form, is a widely utilized and highly regarded competitive inhibitor of cGMP-dependent protein kinase (PKG).[1][2] Its chemical structure, featuring a phosphorothioate modification of the cyclic phosphate and a p-chlorophenylthio substitution at the C8 position of the guanine ring, confers high lipophilicity, enabling it to readily permeate cell membranes.[2] This characteristic, combined with its potent and selective inhibitory activity, makes Rp-8-pCPT-cGMPS an invaluable tool for elucidating the physiological and pathophysiological roles of the cGMP/PKG signaling pathway in a variety of cellular and systemic processes. This technical guide provides a comprehensive overview of Rp-8-pCPT-cGMPS, including its mechanism of action, inhibitory potency, selectivity, and detailed experimental protocols for its application in research settings.

Mechanism of Action

Rp-8-pCPT-cGMPS functions as a competitive antagonist at the cGMP-binding sites of PKG.[2][3] By occupying these sites, it prevents the binding of endogenous cGMP, thereby locking the kinase in its inactive conformation and inhibiting the phosphorylation of its downstream protein substrates.[3] This targeted inhibition allows for the precise dissection of PKG-mediated signaling events.

Quantitative Inhibitory Potency

The inhibitory potency of Rp-8-pCPT-cGMPS has been quantified against various isoforms of PKG. The inhibition constant (Ki) values demonstrate its high affinity for the enzyme.

| Target Enzyme | Inhibition Constant (Ki) | Reference |

| cGMP-dependent Protein Kinase (general) | 0.5 µM | [2][4] |

| Protein Kinase G Iα (PKGIα) | 0.5 µM | |

| Protein Kinase G Iβ (PKGIβ) | 0.45 µM | |

| Protein Kinase G II (PKGII) | 0.7 µM |

Selectivity Profile

A key advantage of Rp-8-pCPT-cGMPS is its selectivity for PKG over other cyclic nucleotide-dependent kinases, most notably cAMP-dependent protein kinase (PKA). This selectivity is crucial for attributing observed biological effects specifically to the inhibition of the PKG pathway. While direct Ki values for PKA are not consistently reported alongside those for PKG, studies have demonstrated that Rp-8-pCPT-cGMPS effectively antagonizes PKG-mediated effects without significantly affecting PKA-dependent signaling in intact cells.[4] It also exhibits selectivity over Epac-1. However, it is noteworthy that some studies in human platelets have shown that cGMP-induced VASP phosphorylation, a canonical downstream target of PKG, can be inhibited by PKA inhibitors but not by Rp-8-pCPT-cGMPS, suggesting a predominant role for PKA in this specific context.[5]

Signaling Pathway

The following diagram illustrates the canonical cGMP/PKG signaling pathway and the point of intervention for Rp-8-pCPT-cGMPS.

Caption: Inhibition of the cGMP/PKG signaling pathway by Rp-8-pCPT-cGMPS.

Experimental Protocols

In Vitro PKG Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of Rp-8-pCPT-cGMPS on purified PKG using a peptide substrate.

Materials:

-

Purified recombinant PKG (e.g., PKGIα)

-

PKG reaction buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)

-

Peptide substrate (e.g., Kemptide, L-R-R-A-S-L-G)

-

[γ-³²P]ATP

-

Rp-8-pCPT-cGMPS sodium salt

-

cGMP

-

Phosphocellulose paper

-

Scintillation counter

-

Phosphoric acid (75 mM)

Procedure:

-

Prepare a stock solution of Rp-8-pCPT-cGMPS in an appropriate solvent (e.g., water or DMSO).

-

Set up reaction tubes containing PKG reaction buffer, the desired final concentration of purified PKG, and varying concentrations of Rp-8-pCPT-cGMPS.

-

Add the peptide substrate to each tube.

-

Initiate the kinase reaction by adding a mixture of cGMP (to activate the enzyme) and [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose papers extensively with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporation of ³²P into the peptide substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of Rp-8-pCPT-cGMPS and determine the IC₅₀ or Ki value.

Inhibition of VASP Phosphorylation in Intact Human Platelets

This protocol describes the use of Rp-8-pCPT-cGMPS to study PKG signaling in a cellular context by measuring the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP).

Materials:

-

Freshly drawn human blood

-

Anticoagulant (e.g., ACD solution)

-

Platelet washing buffer (e.g., Tyrode's buffer)

-

PKG activator (e.g., 8-pCPT-cGMP)

-

This compound salt

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

SDS-PAGE reagents

-

Western blotting apparatus and reagents

-

Primary antibody against phosphorylated VASP (e.g., anti-phospho-VASP Ser239)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence detection reagents

Procedure:

-

Isolate platelets from whole blood by differential centrifugation.

-

Wash the platelets and resuspend them in a suitable buffer.

-

Pre-incubate the platelet suspension with varying concentrations of Rp-8-pCPT-cGMPS or vehicle control for a specified time (e.g., 10-30 minutes) at 37°C.

-

Stimulate the platelets with a PKG activator (e.g., 8-pCPT-cGMP) for a defined period (e.g., 5-10 minutes) to induce VASP phosphorylation.

-

Lyse the platelets with lysis buffer to stop the reaction and solubilize proteins.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody specific for phosphorylated VASP.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and imaging system.

-

Quantify the band intensities to determine the effect of Rp-8-pCPT-cGMPS on VASP phosphorylation.

In Vivo Inhibition of PKG in a Rat Model of Bone Cancer Pain

This protocol provides an example of the in vivo application of Rp-8-pCPT-cGMPS.[1]

Animal Model:

-

Sprague-Dawley rats with bone cancer pain induced by tumor cell implantation (TCI).[1]

Materials:

-

This compound salt

-

Sterile saline or artificial cerebrospinal fluid

-

Intrathecal injection apparatus

Procedure:

-

Prepare a sterile solution of Rp-8-pCPT-cGMPS in the appropriate vehicle.

-

Administer Rp-8-pCPT-cGMPS via intrathecal injection at a dose of 5 nM once daily for 3 days.[1]

-

Assess behavioral endpoints such as thermal hyperalgesia and mechanical allodynia at specified time points post-injection.

-

Compare the responses of the Rp-8-pCPT-cGMPS-treated group to a vehicle-treated control group to evaluate the role of the cGMP-cGKI pathway in bone cancer pain.[1]

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the effects of Rp-8-pCPT-cGMPS.

Caption: A generalized workflow for utilizing Rp-8-pCPT-cGMPS in research.

Conclusion

Rp-8-pCPT-cGMPS is a potent, selective, and cell-permeable inhibitor of PKG, making it an indispensable pharmacological tool for researchers in various fields. Its well-characterized inhibitory profile and proven utility in a range of experimental models, from in vitro kinase assays to in vivo behavioral studies, underscore its importance in advancing our understanding of cGMP/PKG signaling in health and disease. This guide provides the foundational knowledge and practical protocols to effectively employ Rp-8-pCPT-cGMPS in your research endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A predominant role for cAMP-dependent protein kinase in the cGMP-induced phosphorylation of vasodilator-stimulated phosphoprotein and platelet inhibition in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Rp-8-pCPT-cGMPS for Studying Protein Kinase G Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rp-8-pCPT-cGMPS, or (Rp)-8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphorothioate, is a potent and selective cell-permeable antagonist of cGMP-dependent protein kinase (PKG). Its high lipid solubility allows it to effectively cross cell membranes, making it an invaluable tool for investigating the physiological and pathophysiological roles of the cGMP/PKG signaling pathway in intact cells and tissues. This technical guide provides a comprehensive overview of Rp-8-pCPT-cGMPS, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Mechanism of Action

Rp-8-pCPT-cGMPS acts as a competitive inhibitor of PKG. It achieves this by binding to the cGMP-binding sites on the regulatory domain of the enzyme. This binding prevents the conformational change that is normally induced by cGMP, thereby keeping the kinase in its inactive state and preventing the phosphorylation of its downstream targets. The "Rp" configuration of the phosphorothioate group is crucial for its antagonistic activity, while the 8-pCPT modification enhances its lipophilicity and potency.

Quantitative Data

The inhibitory potency of Rp-8-pCPT-cGMPS has been characterized against different isoforms of PKG. The inhibition constant (Ki) is a measure of the concentration of the inhibitor required to produce half-maximum inhibition.

| Parameter | PKG Iα | PKG Iβ | PKG II | Reference |

| Ki (Inhibition Constant) | 0.5 µM | 0.45 µM | 0.7 µM |

Table 1: Inhibitory constants (Ki) of Rp-8-pCPT-cGMPS for different PKG isoforms.

Signaling Pathways

The cGMP/PKG signaling pathway plays a critical role in a multitude of cellular processes, including smooth muscle relaxation, platelet aggregation, and neuronal function. Rp-8-pCPT-cGMPS is instrumental in dissecting the specific contributions of PKG to these pathways.

Caption: The cGMP/PKG signaling pathway and the inhibitory action of Rp-8-pCPT-cGMPS.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing Rp-8-pCPT-cGMPS to study PKG function.

In Vitro PKG Kinase Assay for IC50 Determination

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of Rp-8-pCPT-cGMPS for PKG using a purified enzyme and a peptide substrate.

Materials:

-

Purified recombinant PKG Iα

-

Fluorescently labeled peptide substrate (e.g., a derivative of VASP)

-

Rp-8-pCPT-cGMPS sodium salt

-

cGMP

-

ATP

-

Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

96-well microplate

-

Microplate reader capable of measuring fluorescence polarization or similar detection method

Procedure:

-

Prepare Reagents:

-

Prepare a 10 mM stock solution of Rp-8-pCPT-cGMPS in water.

-

Create a serial dilution of Rp-8-pCPT-cGMPS in kinase assay buffer to achieve a range of final concentrations (e.g., 10 µM to 1 nM).

-

Prepare a 2X concentrated solution of PKG Iα in kinase assay buffer.

-

Prepare a 4X concentrated solution of the peptide substrate and cGMP in kinase assay buffer.

-

Prepare a 4X concentrated solution of ATP in kinase assay buffer.

-

-

Assay Setup:

-

Add 5 µL of each Rp-8-pCPT-cGMPS dilution or vehicle control to the wells of the 96-well plate.

-

Add 10 µL of the 2X PKG Iα solution to each well.

-

Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Initiate Kinase Reaction:

-

Add 5 µL of the 4X substrate/cGMP solution to each well.

-

Add 5 µL of the 4X ATP solution to each well to start the reaction. The final volume will be 25 µL.

-

-

Incubation and Measurement:

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction according to the assay kit manufacturer's instructions (e.g., by adding a stop solution).

-

Measure the fluorescence polarization or other signal in the microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of Rp-8-pCPT-cGMPS relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Workflow for determining the IC50 of Rp-8-pCPT-cGMPS in an in vitro kinase assay.

Western Blot Analysis of VASP Phosphorylation in Platelets

This protocol details the use of Rp-8-pCPT-cGMPS to inhibit cGMP-mediated phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239 in human platelets.

Materials:

-

Human platelet-rich plasma (PRP)

-

This compound salt

-

A cGMP-elevating agent (e.g., the NO donor sodium nitroprusside, SNP)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody against phospho-VASP (Ser239)

-

Primary antibody against total VASP

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Platelet Preparation and Treatment:

-

Isolate human platelets and resuspend them in a suitable buffer (e.g., Tyrode's buffer).

-

Pre-incubate the platelet suspension with various concentrations of Rp-8-pCPT-cGMPS (e.g., 1 µM, 10 µM, 50 µM) or vehicle control for 20 minutes at 37°C.[1]

-

Stimulate the platelets with a cGMP-elevating agent (e.g., 10 µM SNP) for 5 minutes at 37°C.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the platelets by adding ice-cold lysis buffer.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-VASP (Ser239) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing (Optional):

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total VASP.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-VASP and total VASP.

-

Calculate the ratio of phospho-VASP to total VASP for each condition.

-

Compare the ratios to determine the inhibitory effect of Rp-8-pCPT-cGMPS on VASP phosphorylation.

-

Platelet Aggregation Assay

This protocol describes how to use Rp-8-pCPT-cGMPS to investigate the role of PKG in platelet aggregation.

Materials:

-

Human platelet-rich plasma (PRP)

-

Platelet-poor plasma (PPP) as a blank

-

This compound salt

-

A platelet agonist (e.g., ADP, collagen)

-

An inhibitor of platelet aggregation that acts via the cGMP pathway (e.g., sodium nitroprusside)

-

Platelet aggregometer

Procedure:

-

PRP Preparation:

-

Prepare PRP from fresh human blood by centrifugation.

-

-

Assay Setup:

-

Place a cuvette with PPP in the aggregometer to set the baseline (100% aggregation).

-

Place a cuvette with PRP in the aggregometer to set the 0% aggregation point.

-

-

Inhibition of Aggregation:

-

Add a stir bar to a fresh cuvette with PRP.

-

Pre-incubate the PRP with a cGMP-elevating agent (e.g., 10 µM SNP) for 2-5 minutes to inhibit aggregation.

-

In a separate experiment, pre-incubate the PRP with Rp-8-pCPT-cGMPS (e.g., 50 µM) for 10-20 minutes before adding the cGMP-elevating agent.

-

-

Induction of Aggregation:

-

Add a platelet agonist (e.g., 5 µM ADP) to initiate aggregation.

-

-

Measurement and Analysis:

-

Record the change in light transmission for 5-10 minutes.

-

Compare the aggregation curves to determine if Rp-8-pCPT-cGMPS can reverse the inhibitory effect of the cGMP-elevating agent.

-

Caption: Workflow for a platelet aggregation assay using Rp-8-pCPT-cGMPS.

Conclusion

Rp-8-pCPT-cGMPS is a powerful and versatile tool for the study of PKG signaling. Its cell permeability and well-characterized inhibitory activity make it suitable for a wide range of in vitro and in cell-based assays. The protocols and information provided in this guide are intended to assist researchers in designing and executing robust experiments to further elucidate the complex roles of protein kinase G in health and disease.

References

A Technical Guide to Rp-8-pCPT-cGMPS Sodium: A Potent and Selective Inhibitor of Protein Kinase G

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of Rp-8-pCPT-cGMPS sodium salt, a crucial tool for studying cGMP-mediated signaling pathways. This document details its mechanism of action as a potent and selective inhibitor of cGMP-dependent protein kinase (PKG) and provides insights into its experimental applications.

Chemical Properties and Structure

This compound salt, with the chemical name 8-[(4-Chlorophenyl)thio]-guanosine-cyclic 3',5'-[hydrogen [P(R)]-phosphorothioate] sodium, is a lipophilic analog of cyclic guanosine monophosphate (cGMP).[1][2] The addition of the p-chlorophenylthio (pCPT) group at the 8-position enhances its membrane permeability and affinity for PKG compared to other cGMP analogs.[2][3]

Table 1: Chemical and Physical Properties of this compound Salt

| Property | Value | References |

| Chemical Name | 8-[(4-Chlorophenyl)thio]-guanosine-cyclic 3',5'-[hydrogen [P(R)]-phosphorothioate] sodium | [1][2] |

| Synonyms | Rp-8-pCPT-cGMPS | [2] |

| Molecular Formula | C₁₆H₁₄ClN₅NaO₆PS₂ | [2] |

| Molecular Weight | 525.86 g/mol | |

| CAS Number | 208445-07-2 | [2] |

| Purity | ≥99% (HPLC) | [1][2] |

| Appearance | Crystalline solid | [2] |

| Solubility | Soluble in water (to 100 mM) and DMSO (to 100 mM) | |

| Storage | Store at -20°C |

Mechanism of Action: Selective Inhibition of Protein Kinase G

Rp-8-pCPT-cGMPS acts as a competitive inhibitor of cGMP-dependent protein kinase (PKG).[3] It exhibits selectivity for PKG over other cyclic nucleotide-dependent enzymes like protein kinase A (PKA) and Epac-1 (Exchange protein directly activated by cAMP 1).[1] The inhibitory constants (Ki) demonstrate its potency against different PKG isoforms.

Table 2: Inhibitory Activity of Rp-8-pCPT-cGMPS against PKG Isoforms

| PKG Isoform | Kᵢ Value (μM) | References |

| PKGIα | 0.5 | [1] |

| PKGIβ | 0.45 | [1] |

| PKGII | 0.7 | [1] |

| cGK Iα | 18.3 (IC₅₀) | [2] |

| cGK II | 0.16 (IC₅₀) | [2] |

The primary mechanism of action involves Rp-8-pCPT-cGMPS binding to the cGMP binding sites on the regulatory domain of PKG, thereby preventing the conformational change required for kinase activation. This inhibition blocks the downstream phosphorylation of substrate proteins by PKG.

Experimental Applications and Protocols

Rp-8-pCPT-cGMPS is a valuable tool in various experimental contexts to elucidate the role of the PKG signaling pathway.

Inhibition of Long-Term Potentiation (LTP) in Hippocampal Slices

Rp-8-pCPT-cGMPS has been shown to reduce Long-Term Potentiation (LTP), a cellular model of learning and memory, in hippocampal slices in vitro.[1]

Experimental Protocol: Induction and Recording of LTP in Hippocampal Slices

-

Slice Preparation:

-

Isolate the hippocampus from a rodent brain (e.g., rat or mouse) in ice-cold artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂.

-

Prepare 400 µm thick transverse slices using a vibratome.

-

Allow slices to recover in a submerged chamber containing aCSF at room temperature for at least 1 hour before recording.

-

-

Electrophysiological Recording:

-

Transfer a single slice to a recording chamber continuously perfused with aCSF at 30-32°C.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

-

Drug Application:

-

Prepare a stock solution of this compound in water or DMSO.

-

Dilute the stock solution in aCSF to the desired final concentration (e.g., 10 µM).

-

Bath-apply the Rp-8-pCPT-cGMPS solution to the slice for a defined period (e.g., 20-30 minutes) prior to LTP induction.

-

-

LTP Induction and Measurement:

-

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

-

Continue recording fEPSPs for at least 60 minutes post-HFS to monitor the potentiation.

-

Analyze the data by normalizing the fEPSP slope to the pre-HFS baseline. Compare the degree of potentiation in the presence and absence of Rp-8-pCPT-cGMPS.

-

Investigation of Platelet Function

Rp-8-pCPT-cGMPS is used to study the role of PKG in platelet aggregation and function.[4] It has been shown to antagonize the effects of cGMP-dependent protein kinase activators in intact human platelets.[4]

Experimental Protocol: In Vitro Platelet Aggregation Assay

-

Platelet-Rich Plasma (PRP) Preparation:

-

Collect whole blood from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

-

Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.

-

-

Platelet Aggregation Measurement:

-

Use a light transmission aggregometer to measure platelet aggregation. Adjust the instrument with PRP (0% aggregation) and PPP (100% aggregation).

-

Pre-incubate PRP with this compound (at various concentrations) or vehicle control for a specific time (e.g., 10 minutes) at 37°C with stirring.

-

Initiate platelet aggregation by adding a cGMP-dependent protein kinase activator (e.g., 8-pCPT-cGMP) followed by a platelet agonist (e.g., ADP, collagen, or thrombin).

-

Record the change in light transmission for a set period (e.g., 5-10 minutes) to monitor the extent and rate of aggregation.

-

-

Data Analysis:

-

Quantify the maximal aggregation percentage for each condition.

-

Determine the inhibitory effect of Rp-8-pCPT-cGMPS by comparing the aggregation in its presence to the control.

-

Conclusion

This compound salt is a highly effective and selective tool for the in vitro and in situ inhibition of protein kinase G. Its well-defined chemical properties, potent inhibitory activity, and membrane permeability make it an indispensable reagent for researchers investigating the physiological and pathophysiological roles of the cGMP signaling pathway in diverse areas such as neuroscience, cardiovascular research, and platelet biology. The detailed protocols provided in this guide offer a starting point for designing and executing experiments to further unravel the complexities of PKG-mediated cellular processes.

References

The Discovery and Development of Rp-8-pCPT-cGMPS: A Technical Guide for Researchers

Introduction

Rp-8-pCPT-cGMPS, or (Rp)-8-(para-chlorophenylthio)guanosine-3',5'-cyclic monophosphorothioate, stands as a pivotal tool in the study of cyclic guanosine monophosphate (cGMP)-dependent protein kinase (cGK) signaling. Its development was a significant step forward in the quest for potent, selective, and cell-permeable inhibitors of cGK, enabling researchers to dissect the intricate roles of this kinase in a multitude of physiological processes. This technical guide provides an in-depth overview of the discovery, development, and application of Rp-8-pCPT-cGMPS, tailored for researchers, scientists, and drug development professionals.

Discovery and Rationale for Development

The journey to develop Rp-8-pCPT-cGMPS was driven by the need for specific inhibitors to probe the functions of cGK. Early cGK inhibitors often lacked cell permeability and selectivity, limiting their utility in intact cell and tissue systems. The development of phosphorothioate analogs of cyclic nucleotides was a key breakthrough. The "Rp" diastereomer of these analogs was found to be a competitive antagonist at the cGMP-binding sites of cGK.

The addition of a bulky and lipophilic group at the 8-position of the guanine ring, such as the para-chlorophenylthio (pCPT) group, was a strategic modification aimed at enhancing both the potency and, crucially, the lipophilicity of the molecule. This increased lipophilicity allows Rp-8-pCPT-cGMPS to more readily cross cell membranes, reaching its intracellular target in sufficient concentrations to exert its inhibitory effect.[1][2] This key feature distinguishes it from earlier, less membrane-permeant cGK inhibitors.

Chemical Properties and Synthesis

Rp-8-pCPT-cGMPS is a synthetic analog of cGMP. The key structural modifications that confer its inhibitory properties are the phosphorothioate substitution at the cyclic phosphate, which renders it resistant to hydrolysis by phosphodiesterases, and the p-chlorophenylthio group at the 8-position of the guanine base.

Mechanism of Action

Rp-8-pCPT-cGMPS acts as a competitive inhibitor of cGMP-dependent protein kinase.[1] It binds to the cGMP-binding sites on the regulatory domain of the cGK enzyme, preventing the binding of endogenous cGMP. This prevents the conformational change that is necessary for the activation of the kinase's catalytic domain, thereby inhibiting the phosphorylation of its downstream target proteins.

Quantitative Data

The inhibitory potency and selectivity of Rp-8-pCPT-cGMPS have been characterized in various studies. The following tables summarize the available quantitative data.

| Target | Inhibitory Constant (Ki) | Reference |

| cGMP-dependent protein kinase (cGK) | 0.5 µM | [1][5] |

| cGK Iα | 0.5 µM | |

| cGK Iβ | 0.45 µM | |

| cGK II | 0.7 µM |

| Selectivity | Observation | Reference |

| cAMP-dependent protein kinase (PKA) | Does not affect PKA activity in intact human platelets. | [5] |

| cGMP-regulated phosphodiesterases | Does not affect cGMP-regulated phosphodiesterases in intact human platelets. | [5] |

Signaling Pathways

Rp-8-pCPT-cGMPS has been instrumental in elucidating the role of cGK in various signaling pathways. Two prominent examples are the nitric oxide (NO)/cGMP pathway in vasodilation and the cGMP-mediated inhibition of platelet aggregation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Rp-8-pCPT-cGMPS - Nordic Biosite [nordicbiosite.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Preparative Synthesis of an R P-Guanosine-3',5'-Cyclic Phosphorothioate Analogue, a Drug Candidate for the Treatment of Retinal Degenerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Rp-8-pCPT-cGMPS Sodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rp-8-pCPT-cGMPS sodium salt is a potent and selective inhibitor of cGMP-dependent protein kinase (PKG).[1] This lipophilic analog of cGMP readily permeates cell membranes, making it a valuable tool for investigating the physiological and pathological roles of the cGMP/PKG signaling pathway in vitro and in intact cells.[1] This technical guide provides a comprehensive overview of the in vitro characterization of Rp-8-pCPT-cGMPS, including its inhibitory activity, key experimental protocols for its evaluation, and its mechanism of action within the broader context of the cGMP signaling cascade.

Quantitative Data Summary

The inhibitory potency of this compound salt against various PKG isoforms has been determined through in vitro kinase assays. The equilibrium dissociation constant (Kᵢ) is a measure of the inhibitor's binding affinity to the enzyme.

| Target Enzyme | Inhibitor | Kᵢ (µM) |

| cGMP-dependent protein kinase | Rp-8-pCPT-cGMPS | 0.5[1][2] |

| PKGIα | This compound | 0.5 |

| PKGIβ | This compound | 0.45 |

| PKGII | This compound | 0.7 |

Signaling Pathway

Rp-8-pCPT-cGMPS acts as a competitive inhibitor of cGMP at its binding site on the regulatory domain of PKG. This prevents the cGMP-induced conformational change that is necessary for the activation of the kinase's catalytic domain, thereby inhibiting the phosphorylation of downstream target proteins.

Experimental Workflow

The in vitro characterization of Rp-8-pCPT-cGMPS typically follows a logical progression from initial biochemical assays to more complex cell-based functional assays.

Experimental Protocols

In Vitro PKG Kinase Assay

This protocol describes the determination of the inhibitory activity of Rp-8-pCPT-cGMPS on cGMP-dependent protein kinase using a radioactive filter-binding assay with the peptide substrate kemptide.

Materials:

-

Recombinant human PKG (e.g., PKGIα)

-

This compound salt

-

Kemptide (LRRASLG)

-

[γ-³²P]ATP

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol

-

cGMP

-

ATP

-

Phosphocellulose paper (e.g., P81)

-

0.75% Phosphoric acid

-

Scintillation counter and fluid

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of Rp-8-pCPT-cGMPS in assay buffer.

-

Prepare a stock solution of kemptide in assay buffer.

-

Prepare a stock solution of cGMP in assay buffer.

-

Prepare a stock solution of ATP in assay buffer.

-

Dilute the PKG enzyme in assay buffer to the desired working concentration.

-

-

Assay Setup:

-

In a microcentrifuge tube, combine the following in order:

-

Assay buffer

-

A serial dilution of Rp-8-pCPT-cGMPS (or vehicle control)

-

cGMP (to activate the enzyme)

-

Kemptide

-

PKG enzyme

-

-

Pre-incubate the mixture for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.

-

-

Initiate Kinase Reaction:

-

Start the reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP to a final concentration of 100 µM.

-

Incubate the reaction for 15 minutes at 30°C.

-

-

Stop Reaction and Spot:

-

Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper square.

-

Immediately place the paper in a beaker of 0.75% phosphoric acid.

-

-

Wash and Count:

-

Wash the phosphocellulose papers three times with 0.75% phosphoric acid for 5 minutes each wash.

-

Perform a final wash with acetone.

-

Allow the papers to air dry.

-

Place each paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of Rp-8-pCPT-cGMPS compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

The Kᵢ value can be determined using the Cheng-Prusoff equation if the Kₘ of ATP is known.

-

Platelet Aggregation Assay

This protocol outlines a method to assess the functional effect of Rp-8-pCPT-cGMPS on platelet aggregation in human platelet-rich plasma (PRP) using light transmission aggregometry.

Materials:

-

Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate

-

This compound salt

-

Platelet agonist (e.g., ADP, collagen, or a NO donor like sodium nitroprusside to stimulate the cGMP pathway)

-

Phosphate-buffered saline (PBS)

-

Light transmission aggregometer and cuvettes with stir bars

Procedure:

-

Prepare Platelet-Rich Plasma (PRP):

-

Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP (supernatant) from the red and white blood cells.

-

Carefully collect the PRP.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes. The PPP will be used as a reference (100% aggregation).

-

-

Assay Setup:

-

Pre-warm the PRP and PPP to 37°C.

-

Calibrate the aggregometer with PPP (100% light transmission) and PRP (0% light transmission).

-

Place a cuvette containing PRP and a stir bar into the heating block of the aggregometer and allow it to equilibrate for 5 minutes.

-

-

Inhibition Measurement:

-

Add a specific concentration of Rp-8-pCPT-cGMPS (or vehicle control) to the PRP and incubate for a predetermined time (e.g., 5-10 minutes) to allow for cell penetration and target engagement.

-

-

Induce Aggregation:

-

Add the platelet agonist to the PRP to induce aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

The aggregometer software will generate aggregation curves.

-

The maximum percentage of aggregation is determined for each condition.

-

Calculate the percentage of inhibition of aggregation for each concentration of Rp-8-pCPT-cGMPS relative to the vehicle control.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the dose-response relationship.

-

Conclusion

This compound salt is a well-characterized and highly effective inhibitor of PKG. Its in vitro properties, including its potent inhibitory constants against various PKG isoforms and its demonstrated functional effects in cell-based assays, make it an indispensable tool for researchers investigating the intricate roles of the cGMP/PKG signaling pathway. The detailed protocols provided in this guide offer a solid foundation for the in vitro characterization and utilization of this important research compound.

References

Methodological & Application

Application Notes and Protocols for Rp-8-pCPT-cGMPS Sodium in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rp-8-pCPT-cGMPS sodium salt is a potent and cell-permeable analog of cyclic guanosine monophosphate (cGMP). It is widely utilized in cell culture experiments as a competitive inhibitor of cGMP-dependent protein kinase (PKG).[1][2] Its lipophilic nature, conferred by the p-chlorophenylthio (pCPT) group at the 8-position, allows for excellent membrane permeability, making it an effective tool for studying cGMP/PKG signaling pathways in intact cells.[2] This document provides detailed application notes and protocols for the effective use of this compound salt in cell culture experiments.

Mechanism of Action

Rp-8-pCPT-cGMPS acts as a competitive antagonist at the cGMP binding sites on the regulatory subunit of PKG, thereby preventing the activation of the kinase. It exhibits selectivity for PKG over other cyclic nucleotide-binding proteins such as protein kinase A (PKA) and Epac-1, although potential cross-reactivity with PKA should be considered at higher concentrations.[3] Notably, Rp-8-pCPT-cGMPS has a dual role and can also act as an agonist of cyclic nucleotide-gated (CNG) channels. This is a critical consideration when designing experiments and interpreting results, as it allows for the differentiation between PKG-mediated and CNG channel-mediated effects.

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound salt based on published literature.

| Parameter | Value | Target | Species | Reference |

| Ki | 0.5 µM | PKG | Bovine | [1][2] |

| 0.5 µM | PKGIα | Human | [3] | |

| 0.45 µM | PKGIβ | Human | [3] | |

| 0.7 µM | PKGII | Human | [3] | |

| IC50 | 18.3 µM | cGK Iα | Not Specified | |

| 0.16 µM | cGK II | Not Specified |

Working Concentrations in Cell Culture

The optimal concentration of Rp-8-pCPT-cGMPS will vary depending on the cell type, experimental endpoint, and the level of endogenous cGMP. The following table provides a range of concentrations reported in the literature for various applications.

| Cell Type | Application | Concentration Range | Reference |

| Porcine Granulosa Cells | Hormone Release Assay | 1 nM - 100 nM | [4][5] |

| Human Neuroblastoma IMR32 Cells | N-type Ca2+ Channel Inhibition | 20 µM | [6] |

| Rat A7r5 Smooth Muscle Cells | Inhibition of Heparin Effects | 2 µM | [7] |

| Human Platelets | Inhibition of PKG-mediated phosphorylation | 0.1 mM (in combination with 0.2 mM 8-pCPT-cGMP) | [8][9] |

It is strongly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

Mandatory Visualizations

Signaling Pathway of cGMP and Rp-8-pCPT-cGMPS

Caption: cGMP signaling pathway and points of intervention by Rp-8-pCPT-cGMPS.

Experimental Workflow for Investigating PKG Inhibition

Caption: General workflow for studying PKG inhibition with Rp-8-pCPT-cGMPS.

Experimental Protocols

Preparation of Stock Solutions

-

Reconstitution: this compound salt is soluble in water and DMSO. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile, nuclease-free water or DMSO. A stock concentration of 10-100 mM is typically used.

-

Storage: Store the stock solution at -20°C. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles. The compound is stable for at least 4 years when stored properly. Be aware that prolonged storage may lead to slow desulfurization, forming the PKG activator 8-pCPT-cGMP.

Protocol 1: Inhibition of PKG-Mediated Substrate Phosphorylation (Western Blot)

This protocol is designed to assess the ability of Rp-8-pCPT-cGMPS to inhibit the phosphorylation of a known PKG substrate, such as Vasodilator-Stimulated Phosphoprotein (VASP), in response to a PKG activator.

Materials:

-

Cells of interest cultured in appropriate plates

-

Serum-free culture medium

-

This compound salt stock solution

-

PKG activator (e.g., 8-pCPT-cGMP or a nitric oxide donor like Sodium Nitroprusside - SNP)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-VASP (Ser239), anti-total VASP)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

Procedure:

-

Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum Starvation (Optional): To reduce basal signaling, replace the growth medium with serum-free medium and incubate for 4-24 hours.

-

Pre-incubation with Inhibitor:

-

Prepare working solutions of Rp-8-pCPT-cGMPS in serum-free medium at various concentrations (e.g., 0.1, 1, 10, 20 µM).

-

Remove the medium from the cells and add the medium containing Rp-8-pCPT-cGMPS.

-

Incubate for 20-30 minutes at 37°C. Include a vehicle control (medium with the same concentration of DMSO or water as the inhibitor).

-

-

Stimulation:

-

Prepare a working solution of the PKG activator (e.g., 100 µM 8-pCPT-cGMP or 10 µM SNP).

-

Add the activator directly to the wells containing the inhibitor and incubate for the desired time (e.g., 10-30 minutes). Include a control with no activator.

-

-

Cell Lysis:

-

Aspirate the medium and wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

-

Incubate on ice for 15-30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

-

Western Blotting:

-

Determine the protein concentration of the supernatants.

-

Perform SDS-PAGE, transfer to a membrane, and probe with primary and secondary antibodies according to standard Western blotting procedures.

-

Detect the signal using a chemiluminescent substrate.

-

Protocol 2: Cell Viability/Apoptosis Assay

This protocol outlines the use of Rp-8-pCPT-cGMPS to investigate the role of PKG in cell viability or apoptosis.

Materials:

-

Cells of interest

-

96-well plates

-

Complete culture medium

-

This compound salt stock solution

-

Apoptosis-inducing agent (optional)

-

Cell viability reagent (e.g., CCK-8/WST-8) or apoptosis detection kit (e.g., Caspase-3/7 assay, Annexin V staining)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the duration of the experiment. Allow cells to adhere overnight.

-

Treatment:

-

Prepare serial dilutions of Rp-8-pCPT-cGMPS in complete culture medium.

-

Remove the old medium and add the medium containing the different concentrations of the inhibitor. Include a vehicle control.

-

If investigating the role of PKG in apoptosis induced by a specific stimulus, add the apoptosis-inducing agent at this step or after a pre-incubation period with the inhibitor.

-

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C.

-

Assay:

-

For Cell Viability (CCK-8/WST-8): Add 10 µL of the CCK-8 reagent to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader.

-

For Apoptosis (Caspase-3/7 Assay): Follow the manufacturer's instructions for the specific kit. This typically involves adding a reagent that contains a luminogenic substrate for caspase-3 and -7 and measuring the resulting luminescence.

-

Concluding Remarks

This compound salt is a valuable pharmacological tool for dissecting the roles of PKG in various cellular processes. Careful consideration of its dual mechanism of action, optimal working concentration, and appropriate controls are essential for obtaining reliable and interpretable data. The protocols provided here serve as a starting point, and researchers should optimize the conditions for their specific experimental systems.

References

- 1. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound (5524) by Tocris, Part of Bio-Techne [bio-techne.com]

- 4. Effect of four cGMP analogues with different mechanisms of action on hormone release by porcine ovarian granulosa cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of cGMP analogues and protein kinase G blocker on secretory activity, apoptosis and the cAMP/protein kinase A system in porcine ovarian granulosa cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cGMP/Protein Kinase G-Dependent Inhibition of N-Type Ca2+ Channels Induced by Nitric Oxide in Human Neuroblastoma IMR32 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HEPARIN RESPONSES IN VASCULAR SMOOTH MUSCLE CELLS INVOLVE cGMP DEPENDENT PROTEIN KINASE(PKG) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Smooth Muscle Relaxation with Rp-8-pCPT-cGMPS Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rp-8-pCPT-cGMPS sodium is a potent and cell-permeable inhibitor of cGMP-dependent protein kinase (PKG), a key enzyme in the signaling pathway that mediates smooth muscle relaxation. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate the role of the cGMP/PKG pathway in smooth muscle physiology and pharmacology. Its high lipid solubility ensures good cell membrane penetration, making it an effective tool for studying cGMP-mediated processes in intact tissues.[1]

The primary mechanism of smooth muscle relaxation by agents that elevate cyclic guanosine monophosphate (cGMP), such as nitric oxide (NO) donors, involves the activation of PKG. Activated PKG phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentration and a reduction in the sensitivity of the contractile apparatus to calcium, ultimately resulting in vasodilation and relaxation of other smooth muscle tissues. This compound competitively inhibits the binding of cGMP to PKG, thereby preventing its activation and allowing for the elucidation of PKG-dependent signaling events.

Mechanism of Action

This compound acts as a competitive inhibitor at the cGMP binding site of PKG. By preventing the activation of PKG, it effectively blocks the downstream signaling cascade that leads to smooth muscle relaxation. This inhibitory effect is selective for PKG over cAMP-dependent protein kinase (PKA), making it a valuable tool for dissecting the specific contributions of the cGMP pathway.

Data Presentation

The following table summarizes the key quantitative data for this compound based on available literature.

| Parameter | Value | Tissue/Cell Type | Notes | Reference |

| Ki (PKG) | 0.5 µM | In vitro (using kemptide as substrate) | Demonstrates potent competitive inhibition of PKG. | [1] |

| Effective Concentration | 10 µM | Human Corpus Cavernosum Smooth Muscle | Significantly attenuated relaxation induced by sodium nitroprusside. | [2] |

| Effective Concentration | 10 µM | Coronary Artery Smooth Muscle Cells | Reversed the stimulatory effect of cAMP-dependent vasodilators on BKCa channel activity, indicating PKG inhibition. | [3] |

Experimental Protocols

Protocol 1: In Vitro Assessment of Smooth Muscle Relaxation using an Organ Bath

This protocol describes the use of an isolated organ bath system to measure the effect of this compound on vasodilator-induced relaxation of vascular smooth muscle rings.

Materials:

-

This compound

-

Isolated tissue/organ bath system with force-displacement transducers

-

Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.1 mM glucose)

-

Phenylephrine or Norepinephrine (for pre-contraction)

-

Sodium Nitroprusside (SNP) or other cGMP-elevating vasodilator

-

Carbogen gas (95% O2 / 5% CO2)

-

Dissection tools

-

Suture material

Procedure:

-

Tissue Preparation:

-

Humanely euthanize the experimental animal (e.g., rat, rabbit) according to approved institutional guidelines.

-

Carefully dissect the desired artery (e.g., thoracic aorta, femoral artery) and place it in ice-cold Krebs-Henseleit solution.

-

Under a dissecting microscope, remove excess connective tissue and fat.

-

Cut the artery into rings of 2-4 mm in length. For some experiments, the endothelium may be denuded by gently rubbing the intimal surface with a fine wire.

-

-

Mounting the Tissue:

-

Mount the arterial rings on two L-shaped stainless-steel hooks or wires in the organ bath chambers.

-

One hook is fixed to the bottom of the chamber, and the other is connected to a force-displacement transducer.

-

Fill the organ bath chambers with Krebs-Henseleit solution and maintain it at 37°C, continuously bubbled with carbogen gas.

-

-

Equilibration and Viability Check:

-

Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1-2 grams (this may need to be optimized depending on the tissue).

-

During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

-

To check for tissue viability, induce a contraction with a high concentration of KCl (e.g., 60 mM). After a stable contraction is achieved, wash the tissue to return to baseline.

-

-

Experimental Protocol:

-

Induce a submaximal, stable contraction with a vasoconstrictor such as phenylephrine (e.g., 1 µM) or norepinephrine.

-

Once the contraction has plateaued, add the cGMP-mediated vasodilator (e.g., cumulative concentrations of Sodium Nitroprusside) to elicit a concentration-dependent relaxation.

-

After the first concentration-response curve is established and the tissue is washed and re-equilibrated, incubate the tissue with this compound (e.g., 10 µM) for 20-30 minutes.

-

Repeat the pre-contraction with the same vasoconstrictor.

-

Generate a second concentration-response curve for the vasodilator in the presence of this compound.

-

-

Data Analysis:

-

Record the isometric tension continuously.

-

Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine or norepinephrine.

-

Compare the concentration-response curves of the vasodilator in the absence and presence of this compound. A rightward shift in the concentration-response curve and a decrease in the maximal relaxation indicate inhibition of the PKG pathway.

-

Protocol 2: Investigating PKG-dependent signaling in cultured smooth muscle cells

This protocol outlines a method to assess the inhibitory effect of this compound on PKG-mediated phosphorylation of downstream targets, such as Vasodilator-Stimulated Phosphoprotein (VASP), in cultured smooth muscle cells.

Materials:

-

Cultured vascular smooth muscle cells (VSMCs)

-

This compound

-

8-Bromo-cGMP or Sodium Nitroprusside (to stimulate PKG)

-

Cell lysis buffer

-

Protein assay kit

-

SDS-PAGE and Western blotting reagents

-

Primary antibodies against phospho-VASP (Ser239) and total VASP

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescence detection system

Procedure:

-

Cell Culture and Treatment:

-

Plate VSMCs and grow to 80-90% confluency.

-

Serum-starve the cells for 12-24 hours prior to the experiment.

-

Pre-incubate the cells with this compound (e.g., 10 µM) or vehicle for 30 minutes.

-

Stimulate the cells with a PKG activator such as 8-Bromo-cGMP (e.g., 100 µM) or SNP (e.g., 10 µM) for 10-15 minutes.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-VASP (Ser239) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate.

-

Strip the membrane and re-probe with an antibody against total VASP for normalization.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-VASP signal to the total VASP signal.

-

Compare the levels of VASP phosphorylation in the different treatment groups to determine the inhibitory effect of this compound.

-

Troubleshooting

-

Low or no relaxation response: Ensure the integrity of the endothelium (if studying endothelium-dependent relaxation) and the viability of the smooth muscle tissue. Check the concentration and activity of the vasodilator.

-

High variability between tissues: Standardize the dissection and mounting procedures. Ensure consistent resting tension is applied to all tissues.

-

Incomplete inhibition by Rp-8-pCPT-cGMPS: The relaxation may be mediated by PKG-independent pathways. Consider using a higher concentration of the inhibitor or investigating alternative signaling mechanisms.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the cGMP/PKG signaling pathway in smooth muscle relaxation. The protocols provided herein offer a framework for conducting both functional and mechanistic studies to elucidate the intricate processes governing smooth muscle tone and to identify novel therapeutic targets for cardiovascular and other smooth muscle-related disorders.

References

Troubleshooting & Optimization

Technical Support Center: Confirming PKG Inhibition with Rp-8-pCPT-cGMPS

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Rp-8-pCPT-cGMPS to inhibit Protein Kinase G (PKG) in experimental settings. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and supporting data to ensure the successful application and confirmation of PKG inhibition in your research.

Frequently Asked Questions (FAQs)

Q1: What is Rp-8-pCPT-cGMPS and how does it inhibit PKG?

Rp-8-pCPT-cGMPS is a potent and membrane-permeable analog of cyclic guanosine monophosphate (cGMP). It acts as a competitive inhibitor of cGMP-dependent protein kinase (PKG).[1] It binds to the cGMP binding sites on the regulatory domain of PKG, preventing the conformational change required for kinase activation. Its high lipid solubility allows it to effectively penetrate cell membranes, making it suitable for use in intact cell-based assays.[1]

Q2: What are the key differences between Rp-8-pCPT-cGMPS and other PKG inhibitors?

Rp-8-pCPT-cGMPS is a cGMP analog that specifically targets the cGMP-binding site of PKG.[2] Other classes of PKG inhibitors exist, such as those that target the ATP-binding site (e.g., KT5823) or the substrate-binding site.[2] Compared to some other cGMP analogs like (Rp)-8-Br-cGMP-S, Rp-8-pCPT-cGMPS is more lipophilic, allowing for better cell permeability.[2]

Q3: Is Rp-8-pCPT-cGMPS selective for PKG?

Rp-8-pCPT-cGMPS exhibits selectivity for PKG over cAMP-dependent protein kinase (PKA) and Epac-1. However, at higher concentrations, it may have off-target effects. It has been reported to act as an agonist for cyclic nucleotide-gated (CNG) channels and may inhibit some phosphodiesterases (PDEs).[2] Therefore, it is crucial to use the lowest effective concentration and include appropriate controls in your experiments.

Q4: What is a typical working concentration for Rp-8-pCPT-cGMPS?

The optimal concentration of Rp-8-pCPT-cGMPS will vary depending on the cell type and experimental conditions. A common starting point for in vitro kinase assays is in the range of its Ki value (around 0.5 µM). For cell-based assays, concentrations typically range from 1 µM to 50 µM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| No observable inhibition of PKG activity. | Inhibitor concentration is too low. | Perform a dose-response experiment to determine the optimal inhibitor concentration for your system. |

| Poor cell permeability. | Although Rp-8-pCPT-cGMPS is membrane-permeable, ensure sufficient incubation time for it to reach its intracellular target. | |

| Inhibitor degradation. | Prepare fresh stock solutions of Rp-8-pCPT-cGMPS and store them properly according to the manufacturer's instructions. | |

| PKG is not the primary kinase involved in the observed effect. | Use alternative methods to confirm the role of PKG, such as siRNA-mediated knockdown or using other PKG inhibitors with different mechanisms of action. | |

| Inconsistent results between experiments. | Variability in cell culture conditions. | Maintain consistent cell passage numbers, confluency, and serum conditions. |

| Inhibitor stock solution variability. | Prepare a large batch of the inhibitor stock solution to be used across multiple experiments to minimize variability. | |

| Suspected off-target effects. | Inhibitor concentration is too high. | Use the lowest effective concentration of Rp-8-pCPT-cGMPS determined from your dose-response curve. |

| Activation of CNG channels. | If your system expresses CNG channels, consider using a CNG channel blocker as a control or measuring channel activity directly.[3] | |

| Inhibition of PKA. | Although selective, cross-reactivity with PKA can occur at high concentrations. Use a specific PKA inhibitor (e.g., KT 5720) as a control to differentiate between PKG and PKA-mediated effects.[4] | |

| Inhibition of Phosphodiesterases (PDEs). | Some cGMP analogs can inhibit PDEs.[2] Measure intracellular cGMP levels to ensure they are not unexpectedly elevated due to PDE inhibition. |

Quantitative Data Summary

The following table summarizes the inhibitory constants (Ki) of Rp-8-pCPT-cGMPS for different PKG isoforms. This data is crucial for determining the appropriate concentration range for your experiments.

| Inhibitor | Target | Ki (µM) | Reference |

| Rp-8-pCPT-cGMPS | PKG Iα | 0.5 | |

| Rp-8-pCPT-cGMPS | PKG Iβ | 0.45 | |

| Rp-8-pCPT-cGMPS | PKG II | 0.7 |

Experimental Protocols & Workflows

To confirm PKG inhibition by Rp-8-pCPT-cGMPS, a multi-pronged approach is recommended. This involves directly assessing PKG activity and measuring the phosphorylation of a known downstream substrate, such as Vasodilator-Stimulated Phosphoprotein (VASP).

Figure 1: A generalized experimental workflow for confirming PKG inhibition.

Protocol 1: Western Blot for VASP Phosphorylation

A reliable method to assess PKG activity in intact cells is to measure the phosphorylation of its substrate, VASP, at Ser239, a site preferentially phosphorylated by PKG.[5]

Materials:

-

Cell culture reagents

-

PKG activator (e.g., 8-Bromo-cGMP)

-

Rp-8-pCPT-cGMPS

-

Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Seed and grow cells to the desired confluency.

-

Pre-incubate cells with varying concentrations of Rp-8-pCPT-cGMPS for 1-2 hours.

-

Stimulate the cells with a PKG activator (e.g., 100 µM 8-Bromo-cGMP) for 15-30 minutes.

-

Include appropriate controls: untreated cells, cells treated with activator alone, and cells treated with inhibitor alone.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in lysis buffer containing phosphatase and protease inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay kit.

-

-

Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-VASP (Ser239) antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an anti-total VASP antibody for loading control.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the phospho-VASP signal to the total VASP signal.

-

Protocol 2: In Vitro PKG Kinase Assay

This assay directly measures the ability of Rp-8-pCPT-cGMPS to inhibit the enzymatic activity of purified PKG.

Materials:

-

Recombinant active PKG

-

PKG substrate (e.g., purified VASP or a synthetic peptide substrate)

-

Rp-8-pCPT-cGMPS

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

-

ATP (radiolabeled or non-radiolabeled depending on the detection method)

-

Method for detecting phosphorylation (e.g., phosphocellulose paper and scintillation counting for radiolabeled ATP, or a specific antibody for ELISA-based methods)

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube or a well of a microplate, combine the kinase assay buffer, recombinant PKG, and the PKG substrate.

-

Add varying concentrations of Rp-8-pCPT-cGMPS to the reaction mixtures. Include a no-inhibitor control.

-

Pre-incubate for 10-15 minutes at 30°C.

-

-

Initiate Reaction:

-

Start the kinase reaction by adding ATP.

-

Incubate for a predetermined time (e.g., 20-30 minutes) at 30°C. The incubation time should be within the linear range of the reaction.

-

-

Terminate Reaction:

-

Stop the reaction by adding a stop solution (e.g., a solution containing a high concentration of EDTA or by spotting onto phosphocellulose paper).

-

-

Detection of Phosphorylation:

-

If using radiolabeled ATP, separate the phosphorylated substrate from the unreacted ATP (e.g., by washing the phosphocellulose paper) and measure the incorporated radioactivity using a scintillation counter.

-

If using a non-radioactive method, follow the manufacturer's protocol for the specific assay kit (e.g., ELISA-based detection with a phospho-specific antibody).

-

-

Data Analysis:

-

Calculate the percentage of PKG inhibition for each concentration of Rp-8-pCPT-cGMPS compared to the no-inhibitor control.

-

Determine the IC50 value of the inhibitor.

-

Signaling Pathway

The following diagram illustrates the canonical cGMP-PKG signaling pathway and the point of inhibition by Rp-8-pCPT-cGMPS.

Figure 2: The cGMP-PKG signaling pathway and inhibition by Rp-8-pCPT-cGMPS.

References

minimizing variability in experiments using Rp-8-pCPT-cGMPS sodium

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments using Rp-8-pCPT-cGMPS sodium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a sodium salt of Rp-8-pCPT-cGMPS, a cell-permeable analog of cyclic guanosine monophosphate (cGMP). Its primary mechanism of action is as a competitive inhibitor of cGMP-dependent protein kinase (PKG).[1][2] By binding to the cGMP binding site on PKG, it prevents the activation of the kinase by endogenous cGMP.

Q2: What are the main applications of this compound in research?

This compound is widely used as a tool to investigate the physiological roles of the cGMP/PKG signaling pathway. Common applications include studying its role in smooth muscle relaxation, platelet aggregation, neurotransmission, and bone cancer pain.[1][3]

Q3: What is the selectivity profile of this compound?

This compound exhibits selectivity for PKG over other cyclic nucleotide-binding proteins like protein kinase A (PKA) and Epac-1.[4] However, it is important to be aware of potential off-target effects, such as its agonistic activity on cyclic nucleotide-gated (CNG) channels.[1]

Q4: How should I prepare and store stock solutions of this compound?

This compound is soluble in water and DMSO up to 100 mM. For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C.[5] The stability of the compound in solution is reported to be at least 4 years when stored properly.[5]

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| No observable inhibitory effect on PKG activity. | Insufficient concentration: The concentration of the inhibitor may be too low to effectively compete with endogenous cGMP. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type or experimental system. Start with a concentration range based on the known Ki values (see table below). |

| Poor cell permeability: Although designed to be cell-permeable, efficiency can vary between cell types. | Increase the incubation time to allow for better penetration. Confirm cell permeability using a fluorescently labeled analog if available, or by measuring the downstream effects of PKG inhibition. | |

| Degradation of the compound: Improper storage or handling may lead to degradation. | Ensure the compound and stock solutions are stored at -20°C and protected from light. Prepare fresh working solutions for each experiment. | |

| Inconsistent results between experiments. | Variability in cell culture conditions: Cell density, passage number, and serum concentration can all influence signaling pathways. | Standardize your cell culture protocols. Ensure cells are seeded at the same density and used within a consistent passage number range. Serum-starve cells before treatment if appropriate for your experiment. |

| Pipetting errors: Inaccurate pipetting can lead to significant variations in the final concentration of the inhibitor. | Calibrate your pipettes regularly. Use positive displacement pipettes for viscous solutions. Prepare a master mix of the inhibitor for treating multiple wells or samples. | |

| Observed effects may not be specific to PKG inhibition. | Off-target effects: Rp-8-pCPT-cGMPS can act as an agonist on cyclic nucleotide-gated (CNG) channels.[1] | Include appropriate controls to rule out off-target effects. For example, use a structurally different PKG inhibitor to see if it produces the same effect. If CNG channel activity is a concern, use a specific CNG channel blocker in a control experiment. |

| Activation at high concentrations: At millimolar concentrations, Rp-8-pCPT-cGMPS has been observed to activate PKG.[6] | Avoid using excessively high concentrations of the inhibitor. Stick to the determined optimal inhibitory range from your dose-response experiments. |

Quantitative Data

Inhibitory Potency of this compound against PKG Isoforms

| PKG Isoform | Ki (μM) | IC50 (μM) |

| PKGIα | 0.5[4] | 18.3[6] |

| PKGIβ | 0.45[4] | - |

| PKGII | 0.7[4] | 0.16[6] |

Note: Ki and IC50 values can vary depending on the experimental conditions, such as the concentration of cGMP.

Experimental Protocols

General Protocol for Treating Cultured Cells with this compound

-

Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere and grow overnight.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in sterile water or DMSO. For example, to make a 10 mM stock solution, dissolve 5.26 mg of the compound (MW: 525.9 g/mol ) in 1 mL of solvent.

-

Preparation of Working Solution: Dilute the stock solution to the desired final concentration in your cell culture medium. It is recommended to perform a serial dilution.

-

Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

-

Incubation: Incubate the cells for the desired period. The optimal incubation time will depend on the specific cell type and the downstream effect being measured. A typical range is from 30 minutes to 24 hours.

-

Downstream Analysis: After incubation, proceed with your planned downstream analysis, such as Western blotting for phosphorylation of PKG targets, cell viability assays, or functional assays.

Control Experiments:

-

Vehicle Control: Treat cells with the same volume of the solvent used to dissolve this compound.

-

Positive Control for PKG activation: Treat cells with a known PKG activator (e.g., 8-Bromo-cGMP) to confirm that the pathway is active in your cells.

-

Specificity Control: To confirm that the observed effects are due to PKG inhibition, consider using another PKG inhibitor with a different chemical structure or using siRNA to knockdown PKG expression.

Visualizations

Caption: The cGMP-PKG signaling pathway and the inhibitory action of this compound.

Caption: A logical workflow for troubleshooting common issues in experiments with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Protein Kinase G | Tocris Bioscience [tocris.com]

- 5. caymanchem.com [caymanchem.com]

- 6. apexbt.com [apexbt.com]

ensuring complete dissolution of Rp-8-pCPT-cGMPS sodium for experiments

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Rp-8-pCPT-cGMPS sodium salt in experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure complete dissolution and proper handling of this cGMP-dependent protein kinase (PKG) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound salt and what is its primary mechanism of action?

Rp-8-pCPT-cGMPS is a cell-permeable analog of cyclic guanosine monophosphate (cGMP). It acts as a competitive inhibitor of cGMP-dependent protein kinase (PKG).[1][2] Its lipophilic nature allows it to effectively cross cell membranes to inhibit intracellular PKG activity.[1]

Q2: What are the recommended solvents for dissolving this compound salt?

This compound salt is soluble in both water and dimethyl sulfoxide (DMSO).

Q3: What is the solubility of this compound salt in these solvents?

The solubility of this compound salt is up to 100 mM in water and 100 mM in DMSO. Another source suggests a solubility of 25 mg/mL in water.

Q4: How should I store the solid compound and prepared stock solutions?

The solid compound should be stored at -20°C. Stock solutions should also be stored at -20°C for long-term use. It is recommended to protect the compound and its solutions from bright light.

Troubleshooting Guide: Dissolution and Handling

This guide addresses common issues that may arise when preparing this compound salt solutions for your experiments.

| Problem | Potential Cause | Recommended Solution |

| Difficulty in dissolving the compound | Insufficient mixing or solvent volume. | - Ensure you are using a sufficient volume of the recommended solvent (water or DMSO) to achieve the desired concentration, not exceeding the solubility limits. - Vortex the solution for 1-2 minutes to aid dissolution. - If dissolution is still slow, gentle warming of the solution in a water bath (not exceeding 37°C) can be attempted. However, be cautious as excessive heat may degrade the compound. |

| Precipitation observed in the solution after dissolution | - The concentration of the solution exceeds the solubility limit. - The solution was not properly mixed. - The solution was stored improperly, leading to precipitation over time. | - Dilute the solution with more of the same solvent to a concentration within the known solubility range. - Ensure the solution is thoroughly mixed by vortexing. - Store stock solutions at -20°C and avoid repeated freeze-thaw cycles. For use in cell culture, it is advisable to prepare fresh dilutions from the stock solution for each experiment. |

| Inconsistent experimental results | - Inaccurate concentration of the stock solution. - Degradation of the compound. | - Recalculate the required mass of the compound and volume of the solvent to ensure the correct concentration. Use a reconstitution calculator if available from the supplier. - Prepare fresh stock solutions regularly. Avoid prolonged storage of diluted working solutions. - Protect the stock solution from light. |

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound salt.

| Parameter | Value | Reference |

| Molecular Weight | 525.86 g/mol | |

| Solubility in Water | Up to 100 mM | |

| Solubility in DMSO | Up to 100 mM | |

| Ki for PKGIα | 0.5 µM | [2] |

| Ki for PKGIβ | 0.45 µM | |